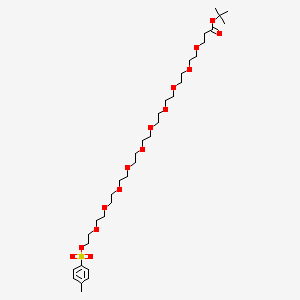

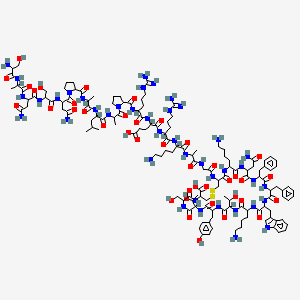

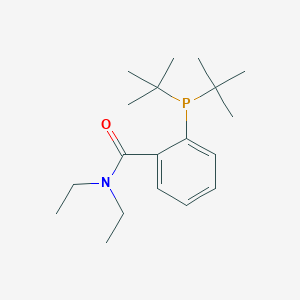

![molecular formula C14H11NO3 B3284191 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 77976-79-5](/img/structure/B3284191.png)

6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione

Overview

Description

“6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione” is a chemical compound . It is also known as "6-Aminobenzo[de]isochromene-1,3-dione" .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) . The structure of the synthesized compound was modeled using the Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G(d) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, “1,3-Isochromandione” has a density of 1.3±0.1 g/cm3, boiling point of 324.5±35.0 °C at 760 mmHg, and a molar refractivity of 40.3±0.3 cm3 .Scientific Research Applications

Photophysical Characteristics and Sensor Abilities

A study by Staneva, Angelova, and Grabchev (2020) explored the photophysical characteristics of 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) and its copolymer with styrene. The research focused on how pH and metal ions influence the fluorescent intensity of these compounds, employing computational tools for structural analysis. This research indicates the potential application of such compounds in detecting metal ion sensor ability, especially in monomeric 1,8-naphthalimide structures and their copolymers with styrene (Staneva, Angelova, & Grabchev, 2020).

Synthesis for Antitumor Agents

Mondal, Nogami, Asao, and Yamamoto (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide 4c, potentially an antitumor agent. This involved the formation of 1,3-disubstituted cyclic alkenyl ether, crucial in isochromene natural products, using a dual role Pd(II) catalyst (Mondal, Nogami, Asao, & Yamamoto, 2003).

Novel Water-Soluble 1,8-Naphthalimide Derivative

Research by Jin Zhengneng (2012) introduced a novel water-soluble 1,8-naphthalimide derivative, synthesized for studying concentration, pH, and solvent effects on its fluorescent property. This highlights its potential in applications requiring water-soluble fluorescent compounds (Jin Zhengneng, 2012).

Electroluminescent Layer Applications

Dobrikov, Dobrikov, and Aleksandrova (2011) synthesized new low-molecular weight compounds, including 2-(6-hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, for potential application in organic light-emitting devices. Their photophysical properties in solution and polymer films were investigated, suggesting their utility in color electroluminescent structures (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Organic Light-Emitting Device (OLED) Applications

Luo et al. (2015) designed and synthesized red-emissive fluorophores with 1,8-naphthalimide as the acceptor subunit for standard-red OLED applications. They examined the correlation between molecular structures and photophysical characteristics, showing that these derivatives could be promising standard-red light-emitting materials for OLED applications (Luo et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as naphthalimide–indomethacin hybrids, have been evaluated for their antitumor activity against various cancer cell lines . These compounds are believed to interact with DNA and induce apoptosis in malignant cells .

Mode of Action

It is suggested that similar compounds act primarily by interacting with dna at some level (synthesis, replication, or processing) and inducing apoptosis .

Biochemical Pathways

It is known that similar compounds can activate more than one signaling pathway, which could frequently define the cancerous cell phenotype .

Result of Action

Similar compounds have shown moderate cytotoxic activity and could effectively induce apoptosis in hela cells .

Action Environment

It is known that the efficacy of similar compounds can be influenced by the hypoxic or oxic environment of tumor cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(dimethylamino)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-15(2)11-7-6-10-12-8(11)4-3-5-9(12)13(16)18-14(10)17/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHLMXPDERMJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

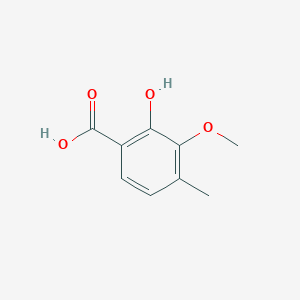

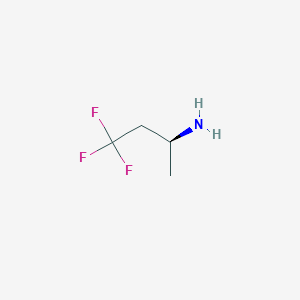

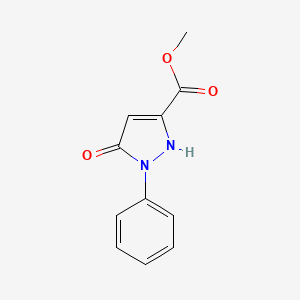

![Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B3284175.png)

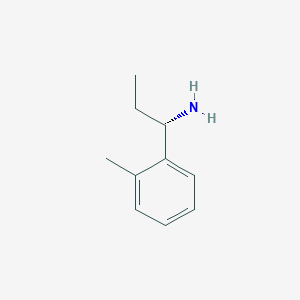

![6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole](/img/structure/B3284225.png)